molecular formula C4H6ClN3S B12912854 4H-1,2,3-Triazole, 4-chloro-5-(ethylthio)- CAS No. 664979-96-8

4H-1,2,3-Triazole, 4-chloro-5-(ethylthio)-

Cat. No.: B12912854
CAS No.: 664979-96-8
M. Wt: 163.63 g/mol
InChI Key: KOGWNDKHHGZCFE-UHFFFAOYSA-N
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Description

4H-1,2,3-Triazole, 4-chloro-5-(ethylthio)- is a heterocyclic compound featuring a triazole core substituted with a chlorine atom at position 4 and an ethylthio group (-S-C₂H₅) at position 3. Triazoles are valued for their stability, hydrogen-bonding capacity, and versatility in synthetic chemistry .

Properties

CAS No.

664979-96-8

Molecular Formula

C4H6ClN3S

Molecular Weight

163.63 g/mol

IUPAC Name

4-chloro-5-ethylsulfanyl-4H-triazole

InChI

InChI=1S/C4H6ClN3S/c1-2-9-4-3(5)6-8-7-4/h3H,2H2,1H3

InChI Key

KOGWNDKHHGZCFE-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=NC1Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-(ethylthio)-4H-1,2,3-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable hydrazine derivatives with carbon disulfide, followed by chlorination. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts to facilitate the cyclization and chlorination steps .

Industrial Production Methods: Industrial production of 4-Chloro-5-(ethylthio)-4H-1,2,3-triazole may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as flow chemistry and automated synthesis to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-(ethylthio)-4H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Amines, thiols, alkoxides.

Major Products:

Scientific Research Applications

4-Chloro-5-(ethylthio)-4H-1,2,3-triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(ethylthio)-4H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes involved in microbial metabolism. In cancer research, it is believed to interfere with cell proliferation pathways, leading to apoptosis of cancer cells .

Comparison with Similar Compounds

Structural Analogues in the Triazole Family

a. 4H-1,2,4-Triazole Derivatives
  • 3-(3,5-Difluorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole (CAS: 863713-25-1): This compound replaces the 1,2,3-triazole core with a 1,2,4-triazole isomer. The isomer difference (1,2,4 vs. 1,2,3-triazole) alters hydrogen-bonding patterns and reactivity .
  • 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS: 26028-65-9):
    Substitution with a thiol (-SH) group at position 3 and a chlorophenyl group at position 5 introduces redox activity. The thiol group enables disulfide bond formation, which is absent in the ethylthio-substituted target compound .

b. 1H-1,2,3-Triazole Derivatives
  • Click-TIA (1H-1,2,3-triazole-5-yl isophthalic acid) :
    Replacing the 1,2,4-triazole in 5-TIA with a 1H-1,2,3-triazole moiety resulted in spontaneous hydrogel formation under ultrasonication. This demonstrates how triazole isomerism (1,2,3 vs. 1,2,4) critically impacts supramolecular assembly and material properties .

Substituent Effects on Physicochemical Properties

The ethylthio (-S-C₂H₅) and chloro (-Cl) groups in the target compound influence its electronic and steric properties. Comparative analysis with analogs reveals:

Compound Substituents Key Properties Applications References
4H-1,2,3-Triazole, 4-Cl-5-(S-C₂H₅) Cl (position 4), S-C₂H₅ (position 5) Predicted moderate lipophilicity, stability Potential drug intermediates, materials science
Click-TIA 1H-1,2,3-triazole core Hydrogel formation (6 g/L critical gel concentration) Drug delivery systems
5-(4-Cl-Ph)-4H-1,2,4-triazole-3-thiol Cl (Ph group), -SH (position 3) Redox-active, disulfide bond formation Antioxidant agents
3-(3,5-F₂Ph)-4-Me-5-SMe-1,2,4-triazole F₂Ph, methylthio (-S-Me) Enhanced lipophilicity, bioactivity Antimicrobial candidates
  • Ethylthio vs.
  • Chloro vs. Fluoro Substituents : Chloro groups are stronger electron-withdrawing groups than fluoro, affecting electronic distribution and reactivity in cross-coupling reactions .

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